Phosphorus pentafluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Phosphorus pentafluoride is a chemical compound with the formula . It is classified as a phosphorus halide and exists as a colorless, toxic gas that has a pungent odor. This compound is known to be non-flammable but is highly irritating to the skin, eyes, and respiratory system. When exposed to moisture or water, phosphorus pentafluoride reacts vigorously, producing toxic and corrosive fumes, including phosphoric acid and hydrofluoric acid .

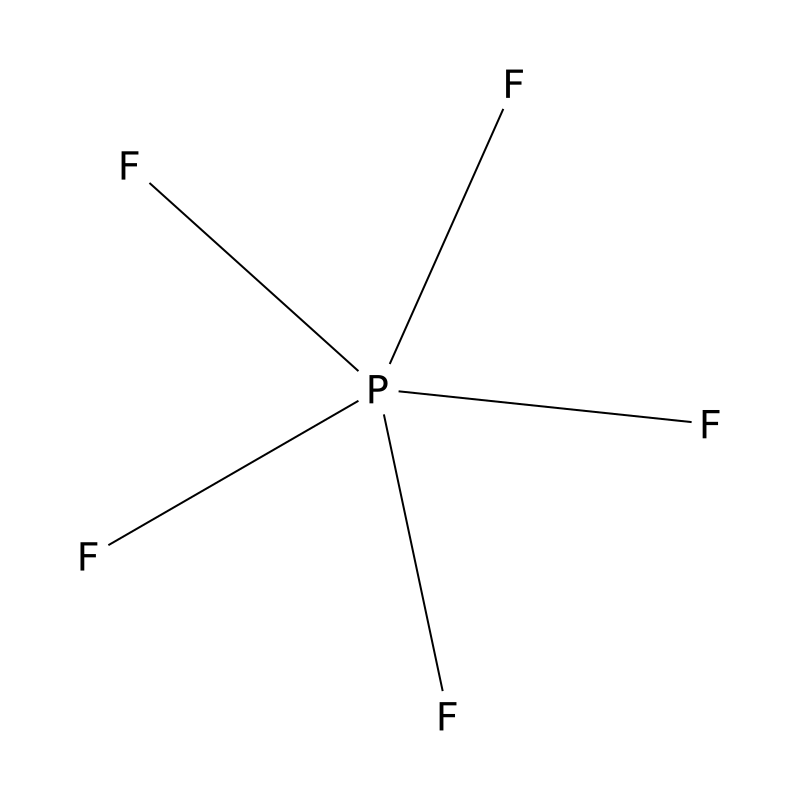

The molecular structure of phosphorus pentafluoride features trigonal bipyramidal geometry, where phosphorus is at the center surrounded by five fluorine atoms. This arrangement results in two distinct types of P−F bonds: axial and equatorial. The bond lengths differ in the solid state but become equivalent in the gas phase due to rapid pseudorotation, a phenomenon described by the Berry mechanism .

Additionally, it can react with organolithium and organomagnesium compounds at low temperatures to yield various organophosphorus compounds . Another notable reaction involves its synthesis from phosphorus pentachloride and arsenic trifluoride:

Phosphorus pentafluoride exhibits significant biological activity primarily due to its toxicity. Inhalation can lead to severe respiratory distress, pulmonary edema, and irritation of mucous membranes. Prolonged exposure may result in damage to the liver and other organs . Its corrosive nature makes it hazardous upon contact with skin or eyes, potentially causing severe burns and irritation .

Phosphorus pentafluoride can be synthesized through several methods:

- Direct Fluorination: The most straightforward method involves the direct reaction of phosphorus with fluorine gas:

- Fluorination of Phosphorus Pentachloride: This method uses arsenic trifluoride to convert phosphorus pentachloride into phosphorus pentafluoride:

- Reaction with Fluorinating Agents: Phosphorus pentafluoride can also be produced through reactions involving other fluorinating agents such as fluorosulfonic acid .

Phosphorus pentafluoride has several applications across various fields:

- Catalyst: It serves as a catalyst in ionic polymerization processes.

- Source of Phosphorus: Utilized in semiconductor manufacturing as a source of phosphorus.

- Reagent in Organic Synthesis: Employed in synthesizing organophosphorus compounds due to its reactivity with organolithium and organomagnesium reagents .

- Electrolyte Component: Its derivatives are used in lithium-ion batteries for improved ionic conductivity .

Studies involving phosphorus pentafluoride have shown its ability to form adducts with various amines. For instance, reactions with monoalkylamines yield alkylammonium hexafluorophosphates and other complex structures under specific conditions. These interactions highlight its role as a Lewis acid and its potential applications in coordination chemistry .

Phosphorus pentafluoride shares similarities with other phosphorus halides but possesses unique characteristics that distinguish it from them. Here are some comparable compounds:

| Compound | Formula | Unique Features |

|---|---|---|

| Phosphorus trichloride | Less toxic, used in organic synthesis | |

| Phosphorus trifluoride | Less reactive than phosphorus pentafluoride | |

| Phosphorus pentachloride | More stable but less reactive than phosphorus pentafluoride | |

| Phosphorus oxyfluoride | Contains oxygen; used in specific chemical processes |

Phosphorus pentafluoride is unique due to its high reactivity and toxicity, making it particularly useful in specialized applications like catalysis and semiconductor fabrication while posing significant health risks upon exposure .

Physical Description

Color/Form

XLogP3

Boiling Point

Density

Odor

Melting Point

UNII

GHS Hazard Statements

H280 (81.69%): Contains gas under pressure;

may explode if heated [Warning Gases under pressure];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Compressed Gas;Corrosive;Acute Toxic

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

Phosphorus pentafluoride was first prepared in 1876 through fluorination of phosphorus pentachloride using arsenic trifluoride. Other routes to PF5 have included fluorination of PCl5 by HF, AgF, benzoyl fluoride, SbF3, PbF2, or CaF2. It can also be made by the reaction of PF3 and fluorine, chlorine, or chlorine in contact with calcium fluoride; by the reaction of FSO3H on fluoride and phosphate-containing rocks; by the reaction of SF6 and PF3 at high (about 400 °C) temperature; VF5 and POF3, and Ca3P2 and NF3; by the reaction of alkali or alkaline- earth metal fluorides or fluorosulfonate fluorides with P2O5 or H3PO4 at 180-200 °C; by the reaction of POF3 and HF at 60-80 °C; HPF6.XH2O and SO3 or HSO3F; by reaction of POF3.SO3 adduct with HF; and by the reaction of carbonyl fluoride with POF3. From 1968-1973 a series of patents reported the production of PF5, PF3, POF3, and the hexa-, di-, and monofluorophosphoric acids by fluorination of phosphoric and phosphorus acids using calcium fluorosulfate fluoride, CaFSO3F, produced by reaction of CaF2 and SO3.

General Manufacturing Information

Storage Conditions

IN GENERAL, MATERIALS ... TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS DUE TO CONTACT HEAT, MOISTURE, ACIDS OR ACID FUMES, SHOULD BE STORED IN COOL WELL-VENTILATED PLACE, OUT OF ... SUN, AWAY FROM ... FIRE HAZARD & SHOULD BE PERIODICALLY INSPECTED & MONITORED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED ...